

Technical Deep Dive: Spectroscopic Characterization of Ethyl 4-chloro-2-hydroxybenzoate

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Compound of Interest

Compound Name: *Ethyl 4-chloro-2-hydroxybenzoate*
CAS No.: 52873-25-3
Cat. No.: B7857132

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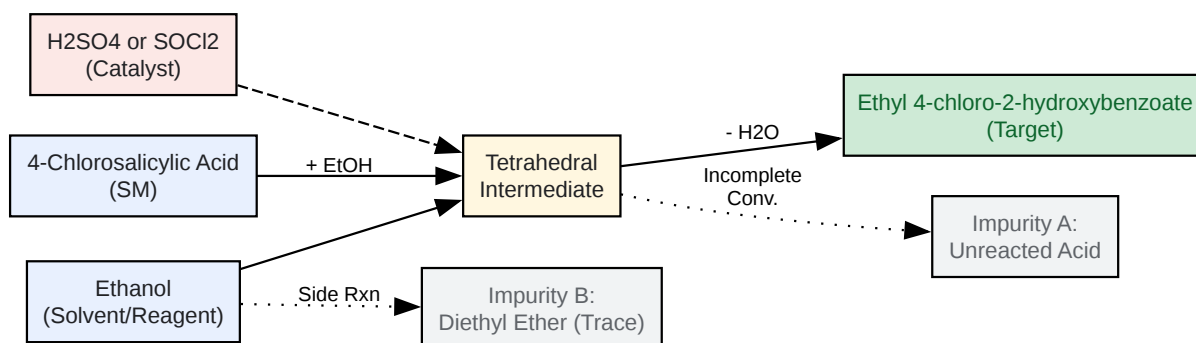
Compound Identity & Structural Context

Ethyl 4-chloro-2-hydroxybenzoate is a key pharmaceutical intermediate, often utilized in the synthesis of heterocycles and active pharmaceutical ingredients (APIs) requiring a functionalized salicylate core. Its structural integrity is defined by the 4-chloro substitution on the salicylate ring, which imparts distinct electronic properties compared to its non-halogenated or isomeric (5-chloro) counterparts.

Property	Specification
IUPAC Name	Ethyl 4-chloro-2-hydroxybenzoate
Common Name	Ethyl 4-chlorosalicylate
CAS Registry	52873-25-3
Molecular Formula	C
	H
	ClO
Molecular Weight	200.62 g/mol
Appearance	White to off-white crystalline solid
Melting Point	46–48 °C (Typical)

Synthesis & Impurity Origins

Understanding the synthesis is crucial for interpreting spectroscopic impurities. The compound is typically generated via Fischer esterification of 4-chlorosalicylic acid.



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Figure 1: Synthesis pathway highlighting potential impurities visible in NMR (unreacted acid) and GC-MS.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile of this compound is characterized by the intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl, and the specific coupling pattern of the 1,2,4-trisubstituted benzene ring.

H NMR Spectroscopy (400 MHz, CDCl₃)

The aromatic region displays an ABX spin system (or more accurately, an AMX system due to chemical shift differences).

Signal (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Logic
10.85	s	1H	-	2-OH	Deshielded by intramolecular H-bond to C=O.
7.76	d	1H	8.6	H-6	Ortho to ester (EWG); most deshielded aromatic proton.
6.98	d	1H	2.0	H-3	Ortho to OH, Meta to Cl. Shielded by OH resonance.
6.86	dd	1H	8.6, 2.0	H-5	Meta to H-3, Ortho to H-6.
4.41	q	2H	7.1	-OCH -	Typical ethyl ester methylene.
1.42	t	3H	7.1	-CH	Typical ethyl ester methyl.

Critical Analysis:

- The H-3 Doublet: The small coupling constant (

Hz) is a meta-coupling to H-5. This distinguishes the 4-chloro isomer from the 5-chloro isomer (where H-3 would be a doublet of doublets or show ortho coupling).

- The H-6 Doublet: Its chemical shift (~7.76 ppm) confirms the position ortho to the carbonyl. If the Cl were at position 6 (steric hindrance), this shift and the ester methylene signals would be significantly altered.

C NMR Spectroscopy (100 MHz, CDCl₃)

Signal (ppm)	Assignment	Type
169.5	C=O	Ester Carbonyl
161.8	C-2	Aromatic C-OH (Deshielded)
140.5	C-4	Aromatic C-Cl
130.8	C-6	Aromatic CH
119.5	C-5	Aromatic CH
117.8	C-3	Aromatic CH
112.5	C-1	Aromatic C-C=O (Quaternary)
61.8	-OCH -	Ethyl Methylene
14.2	-CH	Ethyl Methyl

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" for the functional groups. The key feature is the shift in the carbonyl band due to hydrogen bonding.

- Instrument: FTIR (ATR or KBr pellet)
- Resolution: 4 cm

Wavenumber (cm)	Functional Group	Vibrational Mode	Notes
3200 – 3100	O-H (Phenol)	Stretching	Broad but less than typical alcohols due to intramolecular H-bond.
1675 – 1685	C=O (Ester)	Stretching	Lowered from ~1720 cm due to conjugation and H-bonding.
1605, 1580	C=C (Aromatic)	Ring Stretch	Characteristic doublet for benzene rings.
1250 – 1300	C-O (Ester)	Stretching	Strong intensity.
780 – 750	C-Cl	Stretching	Characteristic halo-aromatic band.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine via its isotopic signature.

Isotopic Pattern Logic

Chlorine has two stable isotopes:

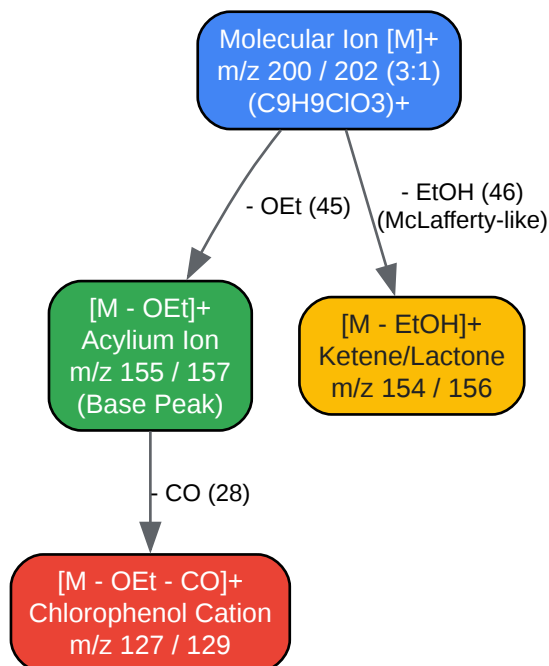
Cl (75.8%) and

Cl (24.2%).

- M+ Peak: m/z 200
- M+2 Peak: m/z 202
- Intensity Ratio: The M : M+2 ratio must be approximately 3:1.

Fragmentation Pathway (EI, 70 eV)

The fragmentation follows a standard "ortho-effect" pathway common to salicylates.



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Figure 2: Electron Impact (EI) fragmentation pathway. The base peak is typically the acylium ion (m/z 155).

Quality Control & Experimental Protocol

Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

- Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS.
- Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove insoluble inorganic salts (e.g., NaCl from synthesis workup).

Acceptance Criteria (Specification)

For drug development applications, the following criteria are recommended:

- Appearance: White crystalline solid.
- Identity (IR/NMR): Conforms to reference structure.
- Assay (HPLC): > 98.0% (Area %).
- Isotopic Ratio (MS): m/z 200/202 ratio between 2.8 and 3.2.

References

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